Cas no 1263284-35-0 (tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxylate)
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-butyl 2-amino-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- BB 0296176
- tert-Butyl 2-amino-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- tert-butyl 2-aMino-4-hydroxy-5H,6H,7H-pyrrolo[3,4- d]pyriMidine-6-carboxylate
- tert-butyl2-amino-4-hydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 2-amino-3,4,5,7-tetrahydro-4-oxo-, 1,1-dimethylethyl ester
- tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxylate
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- MDL: MFCD17676926
- Inchi: 1S/C11H16N4O3/c1-11(2,3)18-10(17)15-4-6-7(5-15)13-9(12)14-8(6)16/h4-5H2,1-3H3,(H3,12,13,14,16)
- InChI Key: JHRXQHJAKLHVSJ-UHFFFAOYSA-N
- SMILES: O(C(N1CC2=C(C(NC(N)=N2)=O)C1)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 473
- XLogP3: -1
- Topological Polar Surface Area: 97
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-266272-1g |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1263284-35-0 | 95% | 1g |
$1500.0 | 2023-09-12 | |
| Enamine | EN300-266272-5g |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1263284-35-0 | 95% | 5g |
$4349.0 | 2023-09-12 | |
| Enamine | EN300-266272-10g |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1263284-35-0 | 95% | 10g |
$6450.0 | 2023-09-12 | |
| Enamine | EN300-266272-0.05g |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1263284-35-0 | 95.0% | 0.05g |
$347.0 | 2025-03-20 | |
| Enamine | EN300-266272-0.1g |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1263284-35-0 | 95.0% | 0.1g |
$518.0 | 2025-03-20 | |
| Enamine | EN300-266272-0.25g |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1263284-35-0 | 95.0% | 0.25g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-266272-0.5g |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1263284-35-0 | 95.0% | 0.5g |
$1170.0 | 2025-03-20 | |
| Enamine | EN300-266272-1.0g |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1263284-35-0 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 | |
| Enamine | EN300-266272-2.5g |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1263284-35-0 | 95.0% | 2.5g |
$2940.0 | 2025-03-20 | |
| Enamine | EN300-266272-5.0g |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
1263284-35-0 | 95.0% | 5.0g |
$4349.0 | 2025-03-20 |
tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxylate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxylate
Professional Introduction to Tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS No. 1263284-35-0)
Tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, a compound with the CAS number 1263284-35-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyrimidine class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The molecular structure of tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This unique arrangement contributes to its distinct chemical properties and biological interactions. The presence of multiple functional groups, including an amino group at the 2-position and a hydroxyl group at the 4-position, enhances its reactivity and binding affinity towards various biological targets.
In recent years, there has been growing interest in pyrrolopyrimidine derivatives as potential candidates for treating a wide range of diseases. These compounds have shown promise in inhibiting key enzymes and receptors involved in cancer progression, inflammation, and other metabolic disorders. The tert-butyl ester group at the 6-position of this molecule not only provides stability but also influences its solubility and bioavailability, making it an attractive candidate for further pharmacological investigation.
One of the most compelling aspects of tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is its potential role in modulating cellular signaling pathways. Current research indicates that this compound can interact with specific proteins and enzymes that are crucial for maintaining cellular homeostasis. For instance, studies have suggested that it may inhibit the activity of kinases and phosphatases involved in tumor growth and survival. This makes it a promising lead compound for developing novel anticancer therapies.
The hydroxyl group at the 4-position of the molecule is particularly noteworthy as it can participate in hydrogen bonding interactions with biological targets. This feature is essential for achieving high affinity and selectivity in drug design. Additionally, the tert-butyl group provides steric hindrance, which can help prevent off-target effects by reducing interactions with non-specific binding sites.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate with their target proteins. These simulations have revealed that the compound can bind to active sites of enzymes with high precision. This has guided the optimization of its structure to enhance its pharmacological properties further.
In clinical settings, the potential therapeutic applications of this compound are being explored through preclinical studies. Initial results have been encouraging, showing that it can effectively inhibit the growth of various cancer cell lines without significant toxicity to normal cells. This selectivity is critical for developing safe and effective treatments.
The synthesis of tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. These methods include palladium-catalyzed cross-coupling reactions and protecting group strategies to facilitate the introduction of various functional groups at specific positions on the molecule.
The development of novel drug candidates like tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. This collaborative approach ensures that each aspect of drug discovery—from molecular design to preclinical testing—is optimized for maximum efficacy and safety.
The future prospects for this compound are promising as ongoing research continues to uncover new biological activities and therapeutic potential. Innovations in drug delivery systems may further enhance its clinical utility by improving its bioavailability and targeted action. As our understanding of disease mechanisms evolves,so too will our ability to develop innovative treatments based on compounds like this one.
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